molecular formula C17H18BrN3 B379450 4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE

4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE

Cat. No.: B379450
M. Wt: 344.2g/mol
InChI Key: CQLRDFWDUMULPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound features a bromine atom attached to the benzene ring and a propyl group attached to the benzimidazole moiety. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with aniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Comparison

4-BROMO-N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H18BrN3

Molecular Weight

344.2g/mol

IUPAC Name

4-bromo-N-[(1-propylbenzimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C17H18BrN3/c1-2-11-21-16-6-4-3-5-15(16)20-17(21)12-19-14-9-7-13(18)8-10-14/h3-10,19H,2,11-12H2,1H3

InChI Key

CQLRDFWDUMULPG-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br

Origin of Product

United States

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